2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione
Overview
Description
2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by a fused ring system that includes both pyridazine and quinoxaline moieties, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione typically involves the condensation of o-phenylenediamines with various ketoacid derivatives. One common method is the photorearrangement of quinoxaline-1,4-dioxides . Another efficient synthesis route involves a one-pot reaction at room temperature from substituted o-phenylenediamine and oxalic acid under solvent-free conditions by a simple grinding method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and solvent-free conditions are often employed to enhance yield and reduce environmental impact. The use of catalytic processes and continuous flow reactors may also be explored to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrate and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds are often employed.
Major Products Formed
Scientific Research Applications
2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family . This interaction modulates neurotransmission and can lead to various pharmacological effects, including anticonvulsant and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
Quinoxalinedione: A closely related compound that also acts as an antagonist of ionotropic glutamate receptors.
Quinazoline-2,4-dione: Another similar compound with a slightly different structure but similar biological activities.
Caroverine: Contains a quinoxaline-2-one structure and exhibits similar pharmacological properties.
Uniqueness
2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activities
Properties
IUPAC Name |
2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-9-7-8(10(16)14-13-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMHVJBERKLXHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)C(=O)NNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305934 | |
Record name | 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34572-71-9 | |
Record name | NSC172773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30305934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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